molecular formula C13H12ClNO2 B2743557 2-chloro-N-(furan-2-ylmethyl)-N-phenylacetamide CAS No. 53656-12-5

2-chloro-N-(furan-2-ylmethyl)-N-phenylacetamide

Cat. No. B2743557
CAS RN: 53656-12-5
M. Wt: 249.69
InChI Key: BKRYXWOXOXWQPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(furan-2-ylmethyl)-N-phenylacetamide is a chemical compound belonging to the amide family of compounds. It is a colorless, odorless, and water-soluble compound. It has a molecular formula of C10H10ClNO2 and a molecular weight of 211.63 g/mol. It is an important intermediate in the synthesis of a variety of organic compounds and has been used in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients.

Scientific Research Applications

Synthesis and Anticancer Activity

One area of application for furan derivatives is in the development of anticancer agents. The synthesis and evaluation of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives have shown potent and selective cytotoxic effects against leukemia cell lines, illustrating the potential of furan derivatives in cancer therapy (Horishny, Arshad, & Matiychuk, 2021).

Synthesis Methodologies

The development of novel synthesis methods for furan derivatives represents another significant area of research. A study detailed an efficient synthesis process for 2-furan-2-ylacetamides, highlighting the role of palladium-catalyzed oxidative aminocarbonylation. This method underscores the versatility and reactivity of furan compounds in chemical synthesis (Gabriele, Plastina, Salerno, & Mancuso, 2006).

Anticonvulsant Activities

Furan derivatives have also been explored for their potential in treating neurological disorders. For example, alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, incorporating furan groups, demonstrated excellent protection against seizures in mice, indicating their value as novel anticonvulsants (Kohn, Sawhney, Bardel, Robertson, & Leander, 1993).

Agricultural Applications

In agriculture, furan derivatives have been studied for their root growth-inhibitory activity. Compounds such as N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides have shown potent activity towards rape seedlings, suggesting their potential use as herbicides or growth regulators (Kitagawa & Asada, 2005).

properties

IUPAC Name

2-chloro-N-(furan-2-ylmethyl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c14-9-13(16)15(10-12-7-4-8-17-12)11-5-2-1-3-6-11/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRYXWOXOXWQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC2=CC=CO2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.